molecular formula C16H19N3O4S2 B2844471 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203186-79-1

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2844471
CAS No.: 1203186-79-1
M. Wt: 381.47
InChI Key: IVPVEYCDDZZUTI-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a combination of isothiazolidine, methoxyphenyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea likely involves multiple steps, including the formation of the isothiazolidine ring, the introduction of the methoxyphenyl group, and the coupling with the thiophenylmethyl urea moiety. Typical reaction conditions may involve:

    Reagents: Isothiazolidine precursors, methoxyphenyl derivatives, thiophenylmethyl isocyanate.

    Catalysts: Acid or base catalysts to facilitate ring formation and coupling reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve:

    Continuous flow reactors: For efficient heat and mass transfer.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea may undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the isothiazolidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Chemical reactivity: The functional groups within the molecule would determine its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiophenylmethyl group.

Uniqueness

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-23-15-6-5-12(19-7-3-9-25(19,21)22)10-14(15)18-16(20)17-11-13-4-2-8-24-13/h2,4-6,8,10H,3,7,9,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPVEYCDDZZUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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